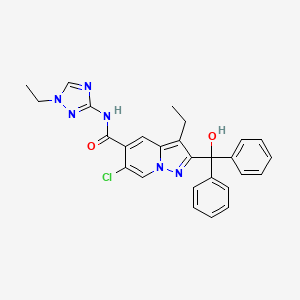

Acss2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25ClN6O2 |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

6-chloro-3-ethyl-N-(1-ethyl-1,2,4-triazol-3-yl)-2-[hydroxy(diphenyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide |

InChI |

InChI=1S/C27H25ClN6O2/c1-3-20-23-15-21(25(35)30-26-29-17-33(4-2)32-26)22(28)16-34(23)31-24(20)27(36,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-17,36H,3-4H2,1-2H3,(H,30,32,35) |

InChI Key |

WLUNFHGEBAZYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C=C(C(=CN2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl)C(=O)NC5=NN(C=N5)CC |

Origin of Product |

United States |

Foundational & Exploratory

The Function of ACSS2: A Technical Guide to a Key Metabolic-Epigenetic Regulator

Abstract

Acyl-CoA Synthetase Short Chain Family Member 2 (ACSS2) is a highly conserved, multifaceted enzyme that serves as a critical nexus between cellular metabolism and epigenetic regulation.[1] Localized in both the cytoplasm and the nucleus, ACSS2 catalyzes the ATP-dependent conversion of acetate into acetyl-coenzyme A (acetyl-CoA), a vital precursor for biosynthesis and a key substrate for protein acetylation.[2][3][4] Under nutrient-replete conditions, cytoplasmic ACSS2 primarily fuels de novo lipogenesis.[3][5] Conversely, during periods of metabolic stress such as hypoxia or nutrient deprivation, ACSS2 translocates to the nucleus where it provides a localized pool of acetyl-CoA for histone and transcription factor acetylation, thereby directly regulating gene expression programs essential for cell survival, autophagy, and memory formation.[3][6][7][8] Due to its significant upregulation and critical role in the survival of various cancer cells, its involvement in systemic metabolic diseases, and its function in neuronal plasticity, ACSS2 has emerged as a prominent therapeutic target for a range of pathologies.[1][9][10] This document provides an in-depth technical overview of the core functions of ACSS2, its regulatory signaling pathways, and the experimental methodologies used for its investigation.

Core Biochemical Function and Localization

The ACSS2-Catalyzed Reaction

ACSS2 is the sole mammalian enzyme known to convert free acetate into acetyl-CoA within the cytoplasm and nucleus.[3][5] This two-step ligation reaction is ATP-dependent, producing acetyl-CoA, adenosine monophosphate (AMP), and pyrophosphate.[6]

Reaction: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi

The enzyme exhibits a strong preference for acetate but can also utilize other short-chain fatty acids like propionate, albeit with much lower affinity.[4][11] This catalytic activity positions ACSS2 as a crucial gateway for integrating acetate, derived from exogenous sources or intracellular processes like histone deacetylation, into central carbon metabolism.[4]

A Dual-Role Nucleocytosolic Enzyme

ACSS2's function is intrinsically linked to its subcellular location, which is dynamically regulated by the cell's energetic and nutritional state.[5][11][12]

-

Cytosolic Pool: Under normal physiological conditions, a significant pool of ACSS2 resides in the cytoplasm.[5] Here, its primary role is to generate acetyl-CoA for anabolic processes, most notably the synthesis of fatty acids and cholesterol.[1][13] This function is particularly critical for rapidly proliferating cells, such as cancer cells, which have high demands for lipid biomass to construct new membranes.[12][14]

-

Nuclear Pool: ACSS2 is also found in the nucleus, where it functions as a direct regulator of gene expression.[5][12] Its nuclear translocation is actively promoted under conditions of metabolic stress.[3][6] The nuclear pool of ACSS2 provides an "on-site" source of acetyl-CoA, directly fueling epigenetic modifications by supplying the necessary substrate to histone acetyltransferases (HATs) and other acetylating enzymes.[1][7] This allows cells to rapidly alter transcription programs in response to environmental cues without relying on acetyl-CoA produced from glycolysis and the TCA cycle in the mitochondria.[3]

Key Signaling Pathways and Regulatory Mechanisms

ACSS2 function is tightly integrated with major cellular signaling pathways that sense and respond to metabolic stress.

The AMPK-ACSS2 Axis in Nutrient Sensing

Under conditions of low energy, such as glucose deprivation, the cellular AMP:ATP ratio rises, activating AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis.[3] Activated AMPK directly phosphorylates ACSS2 at serine 659 (S659).[3] This phosphorylation event exposes a nuclear localization signal, facilitating ACSS2's binding to importin α5 and its subsequent translocation into the nucleus.[3] This mechanism ensures that when energy is low, ACSS2 is positioned to activate survival pathways, such as autophagy, through epigenetic regulation.[3][15]

ACSS2-Mediated HIF-2α Activation in Hypoxia

In the hypoxic core of solid tumors, cancer cells rely on ACSS2 to adapt.[12] Hypoxia or glucose deprivation increases intracellular acetate levels and promotes the nuclear translocation of ACSS2.[3][16] In the nucleus, ACSS2 provides the acetyl-CoA necessary for the CREB-binding protein (CBP) to acetylate Hypoxia-Inducible Factor-2α (HIF-2α).[16] This acetylation is required for the formation of a stable CBP/HIF-2α complex, which in turn drives the transcription of genes that promote tumor growth, angiogenesis, and metastasis.[3][16][17]

The Role of ACSS2 in Pathophysiology

Cancer Metabolism

ACSS2 is a critical survival factor for cancer cells within the nutrient-poor tumor microenvironment.[12][14] It is highly expressed in numerous malignancies, including glioblastoma, breast, liver, and prostate cancer, where its expression often correlates with tumor stage and poor patient survival.[12] By converting acetate into acetyl-CoA, ACSS2 allows cancer cells to:

-

Fuel Lipid Synthesis: Generate fatty acids and phospholipids for membrane production, supporting rapid proliferation under hypoxic and lipid-depleted conditions.[12][13][14]

-

Promote Autophagy: Activate the expression of autophagy genes, allowing cells to recycle intracellular components for energy and survival during nutrient starvation.[3][12]

-

Drive Chemoresistance: Upregulation of ACSS2 has been linked to resistance to cisplatin in esophageal and bladder cancers, partly by stabilizing Proliferating Cell Nuclear Antigen (PCNA) during DNA repair.[15]

Systemic Metabolic Diseases

ACSS2 plays a key role in systemic lipid metabolism and is implicated in obesity and non-alcoholic fatty liver disease (NAFLD).[1][18] In diet-induced obesity models, ACSS2 promotes the storage and utilization of fat according to the fed or fasted state.[18] It achieves this by selectively regulating the expression of genes involved in intestinal lipid absorption and fatty acid oxidation.[18] Consequently, mice lacking ACSS2 are protected from high-fat diet-induced obesity and hepatic steatosis.[18]

Neuronal Function and Memory

In the brain, ACSS2 is predominantly nuclear and essential for cognitive function.[2][7][19] It links neuronal activity to gene regulation by providing a local source of acetyl-CoA for the histone acetylation required to express "immediate early genes."[2][7] This process is fundamental for synaptic plasticity and the consolidation of long-term spatial memory.[2][20] Dysregulation of ACSS2-mediated epigenetic programming is associated with cognitive deficits in models of Alzheimer's disease.[19][20]

Quantitative Data Summary

The function and regulation of ACSS2 have been quantified across various experimental models.

Table 1: Regulation of ACSS2 Expression under Metabolic Stress

| Cell Line | Stress Condition | Change in mRNA Expression | Change in Protein Expression | Reference |

|---|---|---|---|---|

| BT474 (Breast Cancer) | Hypoxia (0.1% O₂) | Upregulated | Upregulated | [21][22] |

| DU145 (Prostate Cancer) | Hypoxia (0.1% O₂) | Upregulated | Upregulated | [21][22] |

| BT474c1 (Breast Cancer) | Low Serum (1%) | Upregulated | Upregulated | [21][22] |

| MCF7 (Breast Cancer) | 4-hydroxytamoxifen (5 µM) | Significantly Increased | Increased |[23] |

Table 2: Effects of ACSS2 Deletion on Gene Expression in Acss2-/- Mice

| Tissue | Total Differentially Expressed Genes (DEGs) | Downregulated Genes (%) | Upregulated Genes (%) | Reference |

|---|---|---|---|---|

| Liver | 470 | 70.6% | 29.4% | [6] |

| Brain | 336 | 26.8% | 73.2% | [6] |

| Adipose | 809 | 65.5% | 34.5% |[6] |

Methodologies for Studying ACSS2

Investigating the multifaceted roles of ACSS2 requires a combination of molecular, cellular, and in vivo techniques.

Protocol: Analysis of ACSS2 Expression

A. Quantitative PCR (qPCR) for mRNA Level Analysis:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a column-based kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the ACSS2 gene, and a SYBR Green or TaqMan-based qPCR master mix. Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of ACSS2 mRNA using the delta-delta Ct (ΔΔCt) method.

B. Immunoblotting for Protein Level Analysis:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunodetection: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Incubate the membrane with a primary antibody specific to ACSS2 overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film. Normalize the ACSS2 signal to a loading control like β-actin or GAPDH.

Protocol: Tracing Acetate Metabolism via Stable Isotope Labeling

-

Cell Culture: Culture cells in a medium containing a stable isotope-labeled acetate, such as [13C2]-acetate, for a defined period.

-

Metabolite Extraction: After incubation, quench metabolism rapidly with cold methanol and scrape the cells. Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

-

Lipid Saponification: For fatty acid analysis, evaporate the non-polar (chloroform) phase and saponify the lipid pellet with a strong base to release fatty acids.

-

Derivatization & GC-MS Analysis: Derivatize the fatty acids to form fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of 13C into the fatty acid carbon backbone.

-

LC-MS Analysis: Analyze the polar (methanol/water) phase using liquid chromatography-mass spectrometry (LC-MS) to measure labeled intermediates in other metabolic pathways.

Protocol: Chromatin Immunoprecipitation (ChIP) for Nuclear ACSS2

-

Cross-linking: Treat live cells or fresh tissue with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells/nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to ACSS2 or a control IgG. Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Reverse Cross-linking and DNA Purification: Wash the beads extensively to remove non-specific binding. Elute the complexes and reverse the cross-links by heating in the presence of a high salt concentration. Purify the DNA.

-

Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) to map ACSS2 binding genome-wide.[7]

Workflow: In Vivo Xenograft Tumor Growth Assay

This workflow is used to assess the efficacy of ACSS2 inhibitors on tumor growth in a living organism.[14][16]

Conclusion and Therapeutic Outlook

ACSS2 is a pivotal enzyme that enables cells to adapt their metabolism and gene expression profiles to fluctuating nutrient availability and stress conditions. Its dual roles in the cytoplasm and nucleus place it at the heart of lipid synthesis, epigenetic regulation, and stress-response signaling. The profound reliance of many aggressive cancers on ACSS2 for survival and growth in the harsh tumor microenvironment makes it a compelling target for oncologic drug development.[9][10][12] Furthermore, its role in systemic fat metabolism and neuronal memory opens therapeutic avenues for metabolic disorders and neurodegenerative diseases.[10][18][19] The development of potent and selective ACSS2 inhibitors, including those capable of crossing the blood-brain barrier, is an active area of research that holds significant promise for treating these challenging conditions.[24][25] Future investigations will likely focus on elucidating the broader interactome of ACSS2, refining inhibitor specificity, and exploring combination therapies that exploit the metabolic vulnerabilities created by ACSS2 inhibition.

References

- 1. Gene - ACSS2 [maayanlab.cloud]

- 2. ACSS2 - Wikipedia [en.wikipedia.org]

- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]

- 6. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation [mdpi.com]

- 7. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ACSS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. mdpi.com [mdpi.com]

- 13. ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Acss2/HIF-2 signaling facilitates colon cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. biorxiv.org [biorxiv.org]

- 20. DSpace [repository.upenn.edu]

- 21. babraham.ac.uk [babraham.ac.uk]

- 22. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acetyl-CoA synthetases ACSS1 and ACSS2 are 4-hydroxytamoxifen responsive factors that promote survival in tamoxifen treated and estrogen deprived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 25. Discovery of novel brain permeable human ACSS2 inhibitors for blocking breast cancer brain metastatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acss2-IN-1: Targeting Acetyl-CoA Synthetase 2 in Cancer Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain rapid proliferation in the often nutrient-poor and hypoxic tumor microenvironment.[1][2] One critical adaptation is the increased reliance on acetate as a carbon source, a process mediated by the enzyme Acetyl-CoA Synthetase 2 (ACSS2).[3][4] ACSS2 converts acetate into acetyl-CoA, a vital metabolite for de novo lipogenesis and epigenetic regulation through histone acetylation.[5][6] Its upregulation is observed in numerous cancers, including breast, prostate, glioblastoma, and liver cancer, and often correlates with tumor aggressiveness and poor patient survival.[7][8][9] Acss2-IN-1 is a small molecule inhibitor that serves as a critical tool for investigating the therapeutic potential of targeting this metabolic vulnerability. This document provides a comprehensive technical overview of the role of ACSS2 in cancer metabolism, the mechanism of its inhibition by compounds like this compound, and the experimental frameworks used to validate this therapeutic approach.

The Role of ACSS2 in Cancer Metabolism

ACSS2 is a nucleocytosolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[6] Under metabolic stress conditions, such as hypoxia or low glucose/lipid availability, cancer cells upregulate ACSS2 to utilize acetate as an alternative fuel source.[3][10] This adaptation is crucial for survival and growth.

-

Cytosolic Function: In the cytoplasm, ACSS2-derived acetyl-CoA is a primary substrate for fatty acid synthase (FASN), fueling the production of fatty acids and phospholipids required for new membrane synthesis in rapidly dividing cells.[7][11] Genetic or pharmacological inhibition of ACSS2 has been shown to block acetate-dependent fatty acid synthesis.[3]

-

Nuclear Function: ACSS2 translocates to the nucleus under stress conditions, where it locally generates acetyl-CoA.[6][7] This nuclear pool of acetyl-CoA is essential for histone acetylation, an epigenetic modification that regulates the expression of genes involved in autophagy, stress response, and proliferation, such as those regulated by transcription factor EB (TFEB) and hypoxia-inducible factor-2 alpha (HIF-2α).[7][12][13]

The expression of ACSS2 is driven by stress-responsive transcription factors, including Sterol Regulatory Element-Binding Proteins (SREBPs) and Hypoxia-Inducible Factors (HIFs), linking it directly to the cell's metabolic state.[3][10]

Quantitative Data on ACSS2 Expression and Inhibition

The following tables summarize key quantitative data from studies on ACSS2, demonstrating its significance in various cancer models and the effects of its inhibition.

Table 1: Upregulation of ACSS2 in Cancer

| Cancer Type/Condition | Fold Change / Observation | Reference |

| Hepatocellular Carcinoma (Hypoxia) | ~5-fold increase in expression compared to normoxia. | [7] |

| Breast Cancer (Metabolic Stress) | Translocation to the nucleus is ~3 times higher than normal. | [7] |

| Invasive Ductal Carcinoma | Nearly 40% of cases show high ACSS2 expression. | [14] |

| Breast & Prostate Cancer | ACSS2 expression correlates with disease progression. | [4][11] |

| Glioblastoma | ACSS2 expression level correlates with tumor grade. | [7] |

| Pancreatic Cancer | Higher ACSS2 expression is associated with worse overall survival. | [15] |

Table 2: Effects of ACSS2 Inhibition/Silencing in Cancer Models

| Cancer Model | Inhibition Method | Key Quantitative Results | Reference |

| Breast Cancer Xenografts | Pharmacological Inhibition (VY-3-135) | Significantly inhibited tumor growth; more sensitive in high-ACSS2 tumors. | [16] |

| Triple-Negative Breast Cancer | Pharmacological Inhibition | Strongly impedes tumor growth, with some instances of regression. | [3] |

| Breast Cancer Brain Metastasis Cells | Pharmacological Inhibition (AD-8007, AD-5584) | Reduced FASN protein levels and tumor cell survival. | [17] |

| Various Tumor Xenografts (Prostate, Breast) | shRNA-mediated Silencing | Reduced the growth of tumor xenografts. | [4][11] |

| Colon Cancer Cells (HCT116, HT29) | Genetic Knockdown | Impaired colony formation, migration, and invasion. | [18] |

| Pancreatic Cancer Cells | Genetic Knockout | Suppressed cell proliferation in 2D and 3D models. | [19] |

Signaling Pathways and Mechanisms of Action

The function of ACSS2 is embedded within a complex network of metabolic and signaling pathways. Its inhibition by this compound disrupts these critical cellular processes.

ACSS2 Regulatory and Functional Pathway

Under metabolic stress, transcription factors like HIF and SREBP induce ACSS2 expression. ACSS2 then converts acetate to acetyl-CoA in both the cytoplasm and nucleus. This acetyl-CoA is used for lipid synthesis to build new cells and for histone acetylation to regulate gene expression, ultimately promoting cancer cell survival and proliferation.

Caption: ACSS2 signaling pathway under metabolic stress and its inhibition.

Logical Flow of ACSS2 Inhibition

The therapeutic strategy of using this compound is based on a clear logical progression: cancer cells in a stressed microenvironment become dependent on ACSS2. Inhibiting this enzyme starves the cells of the acetyl-CoA needed for essential functions, leading to reduced growth and survival.

Caption: Logical framework for the therapeutic targeting of ACSS2.

Experimental Protocols & Workflows

Validating the role of ACSS2 and the efficacy of its inhibitors requires a multi-faceted experimental approach.

Key Experimental Methodologies

-

Cell Culture Under Metabolic Stress:

-

Culture cancer cell lines (e.g., MDA-MB-468, BT474) in standard media (e.g., DMEM with 10% FBS).

-

To induce metabolic stress, switch cells to media with low serum (e.g., 1% dialyzed FBS) and/or place them in a hypoxic chamber (e.g., 1% O₂).[14][20]

-

Treat cells with varying concentrations of this compound or a vehicle control for desired time points (e.g., 24-72 hours).

-

-

Western Blotting for Protein Expression:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against ACSS2, FASN, and phosphorylated forms of AKT and ERK, followed by HRP-conjugated secondary antibodies.[10]

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.[10]

-

Visualize bands using an appropriate chemiluminescence detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

-

Stable Isotope Tracer Analysis:

-

Culture cells in media containing ¹³C-labeled acetate.

-

After incubation, harvest cells and perform metabolite extraction.

-

Analyze the incorporation of ¹³C into downstream metabolites like fatty acids and acetyl-CoA using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This directly measures the on-target effect of the inhibitor on acetate utilization.

-

-

In Vivo Xenograft Tumor Model:

-

Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude mice).[14]

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment (this compound) and vehicle control groups.

-

Administer treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) at a pre-determined schedule.

-

Measure tumor volume regularly with calipers.

-

At the end of the study, harvest tumors for downstream analysis like immunohistochemistry (IHC) or western blotting.[22]

-

Experimental Workflow for Inhibitor Validation

The process of validating a novel ACSS2 inhibitor involves a systematic progression from in vitro characterization to in vivo efficacy studies.

Caption: Standard workflow for preclinical validation of an ACSS2 inhibitor.

Conclusion and Future Directions

ACSS2 represents a critical metabolic node that enables cancer cells to survive and proliferate under the harsh conditions of the tumor microenvironment.[4][23] Its dual role in providing acetyl-CoA for both lipid synthesis and epigenetic regulation makes it an attractive therapeutic target.[2][5] Small molecule inhibitors, exemplified by this compound, have proven to be effective tools for disrupting this metabolic dependency in preclinical models of various cancers, including triple-negative breast cancer and glioblastoma.[3][5]

Future research should focus on the development of potent and selective clinical-grade ACSS2 inhibitors. Further investigation is also needed to identify predictive biomarkers of response to ACSS2 inhibition and to explore rational combination therapies, potentially with agents that target other metabolic pathways or standard-of-care chemotherapeutics, to overcome drug resistance and improve patient outcomes.[5][16]

References

- 1. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation | MDPI [mdpi.com]

- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. babraham.ac.uk [babraham.ac.uk]

- 15. Acetyl-coA Synthetase 2 potentiates macropinocytosis and muscle wasting through metabolic reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

- 18. Acss2/HIF-2 signaling facilitates colon cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of ACSS1 and ACSS2 mRNA Expression and Protein Levels [bio-protocol.org]

- 22. Cytosolic acetyl‐CoA synthetase affected tumor cell survival under hypoxia: the possible function in tumor acetyl‐CoA/acetate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]

The Discovery and Development of ACSS2 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme and a promising therapeutic target in oncology and other diseases. ACSS2 catalyzes the conversion of acetate to acetyl-CoA, a central metabolite essential for de novo lipogenesis and histone acetylation, thereby linking cellular metabolism with epigenetic regulation and gene expression.[1][2] Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently encountered in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][4] This dependency on ACSS2 in cancer cells, while being less critical for normal tissues, presents a therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the discovery and development of ACSS2 inhibitors, including key compounds, experimental methodologies, and the underlying signaling pathways.

ACSS2 Inhibitors: A Comparative Overview

A number of small molecule inhibitors targeting ACSS2 have been developed and characterized. These compounds exhibit varying potencies and pharmacokinetic properties, with some advancing into clinical trials. The following tables summarize the key quantitative data for prominent ACSS2 inhibitors.

| Inhibitor | Type | Biochemical IC50 (ACSS2) | Cellular EC50 | Selectivity | Reference(s) |

| MTB-9655 | Oral small molecule | 0.15 nM | 3 nM | Selective for ACSS2 | [5] |

| VY-3-135 | Transition-state mimetic | 44 nM | Not Reported | No activity against ACSS1 or ACSS3 | [6][7] |

| VY-3-249 | Quinoxaline-based | ~1.3 µM | Not Reported | Not specified | [8] |

| AD-5584 | Novel chemotype | High nanomolar range | Not Reported | Specific for ACSS2 | [9] |

| AD-8007 | Novel chemotype | High nanomolar range | Not Reported | Specific for ACSS2 | [9] |

| CRD1400 | Small molecule | Low nanomolar potency | Not Reported | Specific for ACSS2 | [10] |

Table 1: Potency and Selectivity of Key ACSS2 Inhibitors. This table provides a comparative summary of the in vitro potency and selectivity of several notable ACSS2 inhibitors.

| Inhibitor | Administration | Key Pharmacokinetic Parameters | Brain Penetration | Reference(s) |

| MTB-9655 | Oral | Half-life: 6-12 hours in humans. Dose-proportional exposure observed. | Not explicitly stated, but developed for systemic tumors. | [5] |

| VY-3-135 | Oral, IP, IV (mice) | Good exposure and well-behaved pharmacokinetics in mice. Aqueous solubility of 21.7 µM. | Not predicted to cross the blood-brain barrier (BBB). | [8] |

| AD-5584 | Intraperitoneal (mice) | Demonstrated ability to cross the BBB in mice. | Yes | [9][11] |

| AD-8007 | Intraperitoneal (mice) | Demonstrated ability to cross the BBB in mice. | Yes | [9][11] |

Table 2: Pharmacokinetic Properties of Selected ACSS2 Inhibitors. This table summarizes the available pharmacokinetic data for key ACSS2 inhibitors, highlighting their routes of administration and ability to penetrate the central nervous system.

Core Signaling Pathways and Experimental Workflows

The development of ACSS2 inhibitors relies on a thorough understanding of the signaling pathways in which ACSS2 is involved and a robust set of experimental workflows to assess inhibitor efficacy.

ACSS2 Signaling Pathways

ACSS2 plays a dual role in both the cytoplasm and the nucleus, connecting cellular metabolism to gene regulation.

References

- 1. pnas.org [pnas.org]

- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. Clinical Trial: NCT04990739 - My Cancer Genome [mycancergenome.org]

- 8. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Acss2-IN-1 and Acetate Metabolism in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to survive and proliferate in nutrient-deprived and hypoxic microenvironments. One key metabolic adaptation is the increased utilization of acetate as a carbon source, a process heavily reliant on the enzyme Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 converts acetate to acetyl-CoA, a vital precursor for lipid biosynthesis and histone acetylation, thereby promoting cancer cell growth, survival, and therapeutic resistance.[1][2][3][4] Acss2-IN-1 is a potent and selective inhibitor of ACSS2, representing a promising therapeutic strategy to target this metabolic vulnerability in various cancers. This document provides a comprehensive technical overview of this compound, its mechanism of action, its impact on acetate metabolism, and its potential as an anti-cancer agent.

The Role of ACSS2 in Cancer Metabolism

Under normoxic conditions, cells primarily utilize glucose-derived pyruvate for acetyl-CoA production within the mitochondria. However, in the tumor microenvironment, characterized by hypoxia and nutrient limitation, cancer cells upregulate ACSS2 to utilize acetate as an alternative source for generating acetyl-CoA in the cytoplasm and nucleus.[1][5] This metabolic switch is critical for:

-

Lipid Biosynthesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, which are essential for the formation of new cell membranes required for rapid cell proliferation.[1][6]

-

Histone Acetylation and Gene Regulation: Nuclear ACSS2 provides a localized source of acetyl-CoA for histone acetyltransferases (HATs).[6][7] Histone acetylation leads to a more open chromatin structure, facilitating the transcription of genes involved in cell survival, proliferation, and autophagy.[1][7] ACSS2 has been shown to be recruited to transcriptionally active chromatin, directly influencing the expression of neuronal and cancer-related genes.[8]

-

Stress Survival: By enabling the use of an alternative nutrient source, ACSS2 helps cancer cells withstand metabolic stress and a hostile tumor microenvironment.[1][2][4] Studies have shown that silencing ACSS2 impairs cancer cell proliferation and survival, particularly under hypoxic conditions.[5][9]

ACSS2 is overexpressed in a wide range of human cancers, including breast, prostate, lung, glioblastoma, and hepatocellular carcinoma, and its expression often correlates with tumor grade and poor prognosis.[1][3][10]

This compound: A Targeted Inhibitor of Acetate Metabolism

While specific public data for a compound named "this compound" is limited, this guide will leverage data from well-characterized, potent, and selective ACSS2 inhibitors like VY-3-135 and MTB-9655 as representative examples of this class of molecules. These inhibitors are designed to act as transition-state mimetics or to occupy the active site of the ACSS2 enzyme, preventing the conversion of acetate to acetyl-CoA.[4]

Mechanism of Action

This compound and similar inhibitors function by competitively binding to the active site of ACSS2, thereby blocking its enzymatic activity. This leads to a reduction in the intracellular pool of acetyl-CoA derived from acetate. The consequences of this inhibition are multifaceted:

-

Inhibition of Lipogenesis: Reduced acetyl-CoA availability curtails the synthesis of fatty acids and lipids, thus impeding the construction of new cell membranes and hindering cell proliferation.[4]

-

Alteration of Gene Expression: By depleting the nuclear acetyl-CoA pool, ACSS2 inhibitors decrease histone acetylation at specific gene promoters, leading to the downregulation of genes crucial for cancer cell survival and growth.[7]

-

Induction of Metabolic Stress: By blocking the acetate salvage pathway, these inhibitors exacerbate the metabolic stress experienced by cancer cells in the tumor microenvironment, potentially leading to cell cycle arrest and apoptosis.[4]

Preclinical Efficacy (Data from Representative ACSS2 Inhibitors)

Preclinical studies using various ACSS2 inhibitors have demonstrated significant anti-tumor activity in a range of cancer models.

Table 1: In Vitro Activity of Representative ACSS2 Inhibitors

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| VY-3-135 | Breast Cancer (SKBr3) | 13C2-acetate incorporation into palmitate | Potent inhibition observed | [11] |

| MTB-9655 | Various | Cell-free and cellular assays | Potent and selective | [12] |

Table 2: In Vivo Efficacy of Representative ACSS2 Inhibitors

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |

| VY-3-135 | Triple-Negative Breast Cancer Xenograft | 100 mpk daily i.p. | Significant decrease in tumor growth | [4][13] |

| MTB-9655 | Patient-Derived Xenografts (PDX) | Not specified | Significant combination effect with cisplatin and gemcitabine | [12] |

| ACSS2 shRNA | Breast, Prostate, and other cancer xenografts | Inducible expression | Reduced tumor growth | [5][10][14] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The central role of ACSS2 in acetate metabolism and its impact on cancer cell biology can be visualized through the following signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetate promotes SNAI1 expression by ACSS2-mediated histone acetylation under glucose limitation in renal cell carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytosolic acetyl‐CoA synthetase affected tumor cell survival under hypoxia: the possible function in tumor acetyl‐CoA/acetate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]

- 9. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. babraham.ac.uk [babraham.ac.uk]

The Double-Edged Sword: ACSS2's Role in Lipid Biosynthesis and Cancer Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl-CoA synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in the landscape of cancer biology. This nucleocytosolic protein plays a pivotal role in converting acetate into acetyl-CoA, a central metabolite essential for both de novo lipid biosynthesis and epigenetic regulation through histone acetylation. Under the harsh metabolic conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to exploit acetate as a vital carbon source for survival and proliferation. This guide provides a comprehensive technical overview of the multifaceted role of ACSS2 in cancer, detailing its enzymatic function, regulatory networks, and involvement in oncogenic signaling pathways. We present collated quantitative data on ACSS2 expression and inhibition, detailed protocols for key experimental assays, and visual diagrams of associated signaling pathways to serve as a valuable resource for the scientific community and professionals in drug development.

Introduction to ACSS2: A Key Metabolic Adaptor

ACSS2 is a member of the acetyl-CoA synthetase family of enzymes that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1] Unlike its mitochondrial isoform ACSS1, which is primarily involved in oxidative metabolism, ACSS2 is located in the cytoplasm and nucleus, positioning it at the crossroads of anabolic and regulatory processes.[1] In normal physiological conditions, ACSS2 contributes to lipid synthesis. However, its role becomes significantly amplified in the context of cancer.

The tumor microenvironment is often characterized by limited availability of glucose and oxygen, forcing cancer cells to reprogram their metabolism.[1] In this scenario, acetate, which can be derived from the diet, gut microbiota, or cellular metabolism, becomes a crucial alternative fuel source.[1] Cancer cells upregulate ACSS2 to efficiently capture and utilize this acetate, channeling the resulting acetyl-CoA into two main pathways critical for their survival and growth:

-

Lipid Biosynthesis: Acetyl-CoA is the fundamental building block for the synthesis of fatty acids, cholesterol, and other lipids required for the formation of new cell membranes, a necessity for rapidly proliferating cancer cells.[2]

-

Histone Acetylation: Nuclear ACSS2 provides a localized pool of acetyl-CoA for histone acetyltransferases (HATs), leading to the acetylation of histones.[3] This epigenetic modification plays a crucial role in regulating gene expression, and ACSS2-dependent histone acetylation has been shown to promote the expression of genes involved in autophagy and stress resistance.[3]

Quantitative Data on ACSS2 in Cancer

ACSS2 Expression Across Various Cancer Types

Analysis of data from The Cancer Genome Atlas (TCGA) reveals that ACSS2 is significantly upregulated in a wide range of human cancers compared to normal tissues. This overexpression is often correlated with poorer patient prognosis.[4][5]

| Cancer Type | ACSS2 mRNA Expression (Tumor vs. Normal) | Prognostic Significance (High ACSS2 Expression) | Reference |

| Breast Cancer (BRCA) | Upregulated | Correlates with disease progression | [6] |

| Glioblastoma (GBM) | Upregulated | Associated with poorer survival | [2] |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Associated with poorer survival | [2] |

| Lung Adenocarcinoma (LUAD) | Upregulated | - | [7] |

| Prostate Adenocarcinoma (PRAD) | Upregulated | Correlates with metastasis | [2] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated | Associated with poor patient prognosis | [8][9] |

| Cervical Squamous Cell Carcinoma (CESC) | Upregulated | Associated with shorter overall survival | [5] |

| Pancreatic Adenocarcinoma (PAAD) | Upregulated | Associated with worse overall survival | [10] |

Enzymatic Activity and Inhibition of ACSS2

The enzymatic activity of ACSS2 is crucial for its function. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.

| Substrate | Km (mM) | Reference |

| Acetate | ~0.2 | [11] |

Several small molecule inhibitors targeting ACSS2 have been developed and have shown efficacy in preclinical cancer models. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |

| VY-3-135 | MDA-MB-468 (Breast) | Not specified, but potent | [12] |

| Unnamed Inhibitor | MDA-MB-468 (Breast) | Shows inhibitory activity | [7][13] |

Key Signaling Pathways Involving ACSS2

ACSS2 is intricately involved in several signaling pathways that are fundamental to cancer cell biology.

The ACSS2-AMPK-TFEB Axis in Autophagy Regulation

Under nutrient stress, AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2.[14] This phosphorylation promotes the translocation of ACSS2 to the nucleus, where it interacts with Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[14] Nuclear ACSS2 provides acetyl-CoA for histone acetylation at the promoters of TFEB target genes, leading to their expression and subsequent induction of autophagy, a critical survival mechanism for cancer cells under metabolic stress.[3][14]

Caption: ACSS2-AMPK-TFEB signaling pathway in autophagy.

ACSS2 in Hypoxia and HIF-2α Signaling

In hypoxic conditions, a common feature of solid tumors, Hypoxia-Inducible Factor 2α (HIF-2α) plays a critical role in adaptation and survival. ACSS2 is a key upstream regulator of HIF-2α.[8][9] Under hypoxia, ACSS2 translocates to the nucleus and provides the acetyl-CoA necessary for the acetylation of HIF-2α by the histone acetyltransferase p300/CBP.[15] This acetylation is crucial for the stabilization and transcriptional activity of HIF-2α, which in turn promotes the expression of genes involved in angiogenesis, cell proliferation, and metastasis.[15] Recent studies in clear cell renal cell carcinoma (ccRCC) have further elucidated that ACSS2 inhibition leads to HIF-2α degradation through a VHL-independent pathway involving the E3 ligase MUL1.[8][9][16]

Caption: ACSS2 regulation of HIF-2α signaling under hypoxia.

SREBP-mediated Regulation of ACSS2 and Lipid Synthesis

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP1 and SREBP2, are master transcriptional regulators of lipid and cholesterol homeostasis.[17][18] Under conditions of low cellular sterol levels, SREBPs are activated and translocate to the nucleus to induce the expression of genes involved in lipid synthesis, including ACSS2.[11] This creates a feed-forward loop where activated SREBPs drive the expression of ACSS2, which in turn provides the necessary acetyl-CoA for the SREBP-driven lipogenic program.[11]

Caption: SREBP-mediated regulation of ACSS2 and lipogenesis.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Nuclear ACSS2

This protocol describes the immunoprecipitation of chromatin to identify DNA regions associated with nuclear ACSS2.

Materials:

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Sonication equipment (e.g., Bioruptor)

-

ACSS2 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

qPCR primers for target gene promoters

Procedure:

-

Cross-linking: Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an ACSS2-specific antibody or a negative control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Quantify the enrichment of specific DNA sequences by qPCR using primers flanking potential ACSS2 binding sites on target gene promoters.

Caption: Experimental workflow for ACSS2 ChIP.

13C-Acetate Metabolic Flux Analysis for Lipid Synthesis

This protocol uses stable isotope-labeled acetate to trace its incorporation into lipids.

Materials:

-

[1,2-13C]-acetate

-

Cancer cell culture medium

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Derivatization agent (e.g., BSTFA)

Procedure:

-

Cell Culture and Labeling: Culture cancer cells in a medium containing [1,2-13C]-acetate for a defined period.

-

Metabolite Extraction: Harvest the cells and perform a lipid extraction using a chloroform:methanol solvent system.

-

Saponification and Derivatization: Saponify the lipid extract to release fatty acids and derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution of key fatty acids (e.g., palmitate, stearate).

-

Data Analysis: Calculate the fractional contribution of acetate to the synthesis of each fatty acid based on the enrichment of 13C.

Caption: Workflow for 13C-acetate tracing of lipid synthesis.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration and glycolysis to assess the metabolic phenotype of cancer cells following ACSS2 modulation.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, pyruvate, glutamine supplements

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Cancer cells with ACSS2 knockdown or knockout (and controls)

Procedure:

-

Cell Seeding: Seed control and ACSS2-deficient cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Drug Loading: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the sequential injection of the drugs.

-

Data Analysis: Analyze the OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, as well as glycolytic activity.

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

ACSS2 as a Therapeutic Target in Cancer

The critical role of ACSS2 in supporting cancer cell survival and proliferation, particularly under the stressful conditions of the tumor microenvironment, makes it an attractive therapeutic target.[2] Inhibition of ACSS2 has been shown to impair tumor growth in various preclinical models.[7][13] Targeting ACSS2 offers a novel strategy to exploit the metabolic vulnerabilities of cancer cells.

Therapeutic Strategies:

-

Small Molecule Inhibitors: The development of potent and selective small molecule inhibitors of ACSS2 is a promising avenue for cancer therapy.[7][12][13]

-

Combination Therapies: Combining ACSS2 inhibitors with other anticancer agents, such as those targeting glycolysis or other metabolic pathways, could lead to synergistic effects and overcome drug resistance.

Conclusion

ACSS2 stands as a central hub in the metabolic reprogramming of cancer cells, linking acetate metabolism to both the synthesis of essential building blocks for proliferation and the epigenetic regulation of survival pathways. Its upregulation in a multitude of cancers and its critical role in tumor growth under metabolic stress underscore its significance as a high-value therapeutic target. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate further research into the complex biology of ACSS2 and accelerate the development of novel cancer therapies targeting this key metabolic enzyme.

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACSS2 in pan-cancer context: multi-omics insights into metabolic reprogramming and immunotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl Coenzyme A Synthase 2 Acts as a Prognostic Biomarker Associated with Immune Infiltration in Cervical Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetyl-coA Synthetase 2 potentiates macropinocytosis and muscle wasting through metabolic reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-CoA synthetase short-chain family member 2 (ACSS2) is regulated by SREBP-1 and plays a role in fatty acid synthesis in caprine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discover.library.noaa.gov [discover.library.noaa.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

The Core of ACSS2 Inhibition: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Potential of Targeting Acetyl-CoA Synthetase 2

This technical guide provides a comprehensive overview of the metabolic enzyme Acetyl-CoA Synthetase 2 (ACSS2), its critical role in cellular metabolism, particularly in cancer, and the pathways affected by its inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ACSS2 as a therapeutic target.

Introduction to ACSS2: A Pivotal Metabolic Enzyme

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme that catalyzes the conversion of acetate into acetyl-CoA, a vital molecule for numerous cellular processes.[1] ACSS2 is found in both the cytoplasm and the nucleus, and its activity is particularly important for cancer cells, especially under conditions of metabolic stress such as hypoxia and low nutrient availability.[2][3] In these challenging environments, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[2][3]

The acetyl-CoA produced by ACSS2 has two primary fates within the cell:

-

In the cytoplasm: It serves as a fundamental building block for the synthesis of lipids, which are essential for the formation of new cell membranes required for rapid tumor growth.[4][5]

-

In the nucleus: It acts as the acetyl-group donor for histone acetylation, an epigenetic modification that plays a critical role in regulating gene expression.[4][5]

Given its central role in supporting cancer cell metabolism and growth, ACSS2 has emerged as a promising therapeutic target.

Signaling Pathways of ACSS2 and its Inhibition

The regulation and function of ACSS2 are governed by a network of signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of ACSS2 inhibitors.

Upstream Regulation of ACSS2

The expression and activity of ACSS2 are controlled by key cellular sensors of metabolic stress.

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtrialsformoney.com [drugtrialsformoney.com]

ACSS2: A Pivotal Metabolic Hub and Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a critical enzyme in cancer metabolism, playing a central role in the ability of tumor cells to adapt to and thrive in the harsh, nutrient-deprived microenvironment. By converting acetate into the vital metabolite acetyl-CoA, ACSS2 fuels key cellular processes including lipid synthesis for rapid proliferation and histone acetylation for epigenetic regulation of gene expression. Notably, ACSS2 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with advanced tumor stage and poor patient prognosis. Under conditions of metabolic stress, such as hypoxia and low glucose, cancer cells upregulate ACSS2 and promote its translocation to the nucleus, where it directly influences gene expression programs that support survival, growth, and metastasis. This critical reliance of cancer cells on ACSS2 presents a compelling therapeutic window for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the core biology of ACSS2 in oncology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways in which ACSS2 participates.

The Core Biology of ACSS2 in Cancer

ACSS2 is a member of the acyl-CoA synthetase family of enzymes that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[1][2][3] This function is particularly crucial for cancer cells, which often face a fluctuating and limited supply of traditional nutrients like glucose.

Dual Subcellular Localization and Function

ACSS2 exhibits a dynamic subcellular localization, residing in both the cytoplasm and the nucleus, with its location dictating its primary function.[1][4]

-

Cytoplasmic ACSS2: In the cytoplasm, ACSS2-derived acetyl-CoA is a primary building block for the de novo synthesis of fatty acids and cholesterol.[1][5] This is essential to meet the high demand for lipids required for the formation of new cell membranes during rapid tumor cell proliferation.

-

Nuclear ACSS2: Under metabolic stress, ACSS2 translocates to the nucleus.[4][6][7] Nuclear ACSS2 provides a localized source of acetyl-CoA for the acetylation of histones and other proteins, thereby epigenetically regulating gene expression.[3][6][8] This nuclear function is critical for the activation of stress-response genes that promote cell survival and adaptation.[6][7]

Upregulation in Response to the Tumor Microenvironment

A hallmark of ACSS2 in cancer is its upregulation in response to the challenging conditions of the tumor microenvironment.

-

Hypoxia: Low oxygen levels, a common feature of solid tumors, lead to increased ACSS2 expression.[1][9][10] This allows cancer cells to utilize acetate as an alternative carbon source when glucose metabolism is impaired.[5]

-

Nutrient Deprivation: Similarly, low glucose or serum levels also trigger an increase in ACSS2 expression, providing a compensatory mechanism for acetyl-CoA production.[1][11]

ACSS2 Expression and Prognostic Significance in Oncology

Elevated expression of ACSS2 is a common feature across a multitude of cancer types and often serves as a negative prognostic indicator.

| Cancer Type | ACSS2 Expression Status | Correlation with Prognosis | Reference(s) |

| Glioblastoma | Highly expressed, correlated with tumor grade. | Higher expression associated with shorter survival. | [1][12] |

| Breast Cancer | Highly expressed, particularly in triple-negative breast cancer. | High expression linked to shorter overall survival. | [1][11][13] |

| Hepatocellular Carcinoma | Upregulated; two isoforms (ACSS2-S1 and ACSS2-S2) identified, with ACSS2-S2 correlating with malignancy. | High ACSS2-S2/S1 ratio linked to significantly shorter progression-free survival. Decreased overall ACSS2 expression associated with advanced stage and poor survival. | [1][14][15][16] |

| Prostate Cancer | Highly expressed, especially under hypoxic conditions. | Contributes to cell survival under metabolic stress. | [1][5] |

| Renal Cell Carcinoma | Highly expressed. | High expression correlated with advanced T stage and lymph node metastasis. | [1][4] |

| Bladder Cancer | Highly expressed. | Associated with tumor stage and patient survival. | [1][2] |

| Lung Cancer | Increased expression in some subtypes. | Genetic depletion of ACSS2 inhibits tumor growth. | [5][11] |

| Ovarian Cancer | High expression. | Correlated with higher-grade tumors and poorer survival. | [5] |

| Melanoma | Upregulated in most melanoma cell lines compared to melanocytes. | Knockdown suppresses tumor growth and metastasis. | [10] |

| Esophageal Squamous Carcinoma | Upregulated under nutrient stress. | Contributes to proliferation and chemoresistance. | [4][17] |

| Cervical Cancer | Notably higher in tumor tissue than adjacent normal tissue. | High expression is associated with shorter overall survival. | [4] |

Key Signaling Pathways Involving ACSS2

ACSS2 is integrated into several critical signaling networks that govern cancer cell metabolism, survival, and stress responses.

AMPK-Mediated Regulation of ACSS2

Under conditions of energy stress (e.g., glucose deprivation), AMP-activated protein kinase (AMPK) is activated and phosphorylates ACSS2. This phosphorylation event is crucial for the nuclear translocation of ACSS2, enabling its function in histone acetylation and the expression of stress-response genes.[18]

Caption: AMPK-mediated phosphorylation and nuclear translocation of ACSS2 under glucose deprivation.

ACSS2 and TFEB-Mediated Autophagy

In the nucleus, ACSS2 interacts with Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][18] ACSS2 provides the acetyl-CoA necessary for histone acetylation at the promoter regions of TFEB target genes, leading to their expression and the subsequent induction of autophagy.[6] This process is a critical survival mechanism for cancer cells under nutrient stress.[19]

Caption: ACSS2 interaction with TFEB promotes autophagy gene expression.

The Role of ACSS2 in HIF-2α Signaling

Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor that mediates cellular adaptation to hypoxia. The activity of HIF-2α is regulated by acetylation. ACSS2 provides the acetyl-CoA for the acetylation of HIF-2α by the coactivator CBP, which enhances HIF-2α stability and transcriptional activity.[7][15][20] This signaling axis is crucial for tumor growth, invasion, and metastasis under hypoxic conditions.[1][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Local histone acetylation by ACSS2 promotes gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coordinate regulation of stress signaling and epigenetic events by Acss2 and HIF-2 in cancer cells | PLOS One [journals.plos.org]

- 8. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]

- 9. Cytosolic acetyl‐CoA synthetase affected tumor cell survival under hypoxia: the possible function in tumor acetyl‐CoA/acetate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ACSS2 enables melanoma cell survival and tumor metastasis by negatively regulating the Hippo pathway [frontiersin.org]

- 11. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetate is a Bioenergetic Substrate for Human Glioblastoma and Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Decreased expression of acetyl‐CoA synthase 2 promotes metastasis and predicts poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decreased expression of acetyl-CoA synthase 2 promotes metastasis and predicts poor prognosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alternative transcription start site selection in ACSS2 controls its nuclear localization and promotes ribosome biosynthesis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sciencedaily.com [sciencedaily.com]

- 20. The Acetate/ACSS2 Switch Regulates HIF-2 Stress Signaling in the Tumor Cell Microenvironment | PLOS One [journals.plos.org]

Acss2-IN-1: A Technical Guide to its Effects on Cell Proliferation for Researchers and Drug Development Professionals

Introduction

Acss2-IN-1 represents a class of potent and selective inhibitors of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism. In the landscape of cancer research, targeting metabolic vulnerabilities of tumor cells has emerged as a promising therapeutic strategy. Cancer cells, particularly under conditions of metabolic stress such as hypoxia and nutrient deprivation, upregulate ACSS2 to utilize acetate as a carbon source for the synthesis of acetyl-CoA. This acetyl-CoA is crucial for various downstream processes that fuel cell growth and proliferation, including lipid biosynthesis and histone acetylation. This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, with a focus on the representative molecule VY-3-135, for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions by competitively inhibiting the active site of the ACSS2 enzyme, thereby blocking the conversion of acetate to acetyl-CoA.[1][2] This disruption of a critical metabolic pathway leads to a reduction in the cellular pool of acetyl-CoA, which in turn hampers the ability of cancer cells to synthesize essential lipids for membrane formation and to perform histone acetylation necessary for gene expression programs that promote proliferation.[1][2][3]

Quantitative Data on the Effects of this compound (VY-3-135)

The inhibitory effects of this compound on cell proliferation have been quantified across various cancer cell lines. The following tables summarize the key in vitro and in vivo data for the representative inhibitor, VY-3-135.

Table 1: In Vitro Inhibitory Activity of VY-3-135

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 44 nM | Recombinant Human ACSS2 | [4][5][6] |

| Specificity | No significant inhibition of ACSS1 or ACSS3 | Recombinant Human Enzymes | [5] |

Table 2: Effect of VY-3-135 on Cancer Cell Lines

| Cell Line | Cancer Type | Condition | Effect | Quantitative Data | Reference |

| BT474 | Breast Cancer | Hypoxia and low serum | Inhibition of tumor growth | Complete abrogation of tumor growth over two weeks of treatment (100 mpk daily IP) | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | In vivo | Significant tumor growth inhibition | - | [4][7][8] |

| SKBr3 | Breast Cancer | Hypoxia and low serum | Modest growth inhibition in vitro | 10 μM for 72 hours | [7] |

| WHIM12 | Breast Cancer (ACSS2-low) | In vivo | Ineffective at blocking tumor growth | - | [7] |

| A7C11 | Mouse Breast Cancer (ACSS2-low) | In vivo | Modest effect on tumor growth | - | [9] |

| Brpkp110 | Mouse Breast Cancer (ACSS2-high) | In vivo | Significant decrease in tumor growth | 100 mpk daily IP | [9] |

Table 3: In Vivo Efficacy of VY-3-135

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Immune-deficient mice with Brpkp110 tumors | Breast Cancer | 100 mpk daily IP | Significant decrease in tumor growth | [9][10] |

| Immune-competent mice with Brpkp110 tumors | Breast Cancer | 100 mpk daily IP | Stronger tumor growth inhibition compared to immune-deficient mice | [10] |

| Mice with BT474 tumors | Breast Cancer | 100 mpk daily IP | Complete abrogation of tumor growth over two weeks | [7] |

| Mice with MDA-MB-468 tumors | Triple-Negative Breast Cancer | 100 mg/kg/day PO for 30 days | Repressed tumor growth | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of ACSS2 by this compound primarily impacts two major signaling pathways crucial for cell proliferation: lipid biosynthesis and histone acetylation-mediated gene expression.

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]

- 3. ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VY-3-135 | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]

- 5. VY-3-135 | ACSS2 Inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Selectivity Profile of Acss2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity of Acss2-IN-1, a potent inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a critical enzyme in cellular metabolism, converting acetate to acetyl-CoA, a vital precursor for lipid synthesis and histone acetylation, particularly in cancer cells under metabolic stress.[1][2] Understanding the selectivity of this compound is paramount for its development as a therapeutic agent.

Introduction to this compound

This compound is a potent, small-molecule inhibitor of ACSS2 with an IC50 value in the low nanomolar range (0.01 nM to <1 nM).[3] It is being investigated for its therapeutic potential in oncology due to the reliance of many cancer types on ACSS2 for survival and proliferation, especially in the harsh tumor microenvironment characterized by hypoxia and low nutrient availability.[1][2][4]

Selectivity Profile of ACSS2 Inhibitors

While a comprehensive public selectivity panel for this compound against a broad range of kinases and other off-targets is not currently available, data for other well-characterized ACSS2 inhibitors, such as VY-3-135, provide valuable insights into the potential for selective inhibition of this enzyme family.

Selectivity against ACSS Family Members

The human Acetyl-CoA Synthetase family consists of three members: ACSS1, ACSS2, and ACSS3. ACSS1 is a mitochondrial enzyme, while ACSS2 is found in the cytoplasm and nucleus. ACSS3 is also thought to be a mitochondrial enzyme.[2] The selectivity of ACSS2 inhibitors against these isoforms is critical to minimize off-target effects.

Studies on the ACSS2 inhibitor VY-3-135 have demonstrated its high selectivity for ACSS2 over other family members. Biochemical assays have shown that VY-3-135 does not inhibit the enzymatic activity of ACSS1 or ACSS3.[2] Furthermore, cellular assays using ¹³C₂-acetate tracing have confirmed that VY-3-135 has little to no activity against ACSS1 in cells.[2]

Table 1: Potency and Selectivity of ACSS2 Inhibitor VY-3-135

| Target | IC₅₀ (nM) | Selectivity vs. ACSS2 |

| ACSS2 | 44 ± 3.85 | - |

| ACSS1 | >10,000 | >227-fold |

| ACSS3 | >10,000 | >227-fold |

Data for VY-3-135, a representative selective ACSS2 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ACSS2 inhibitor selectivity.

ACSS2 Biochemical Activity Assay (TranScreener® AMP²/GMP² Assay)

This assay quantitatively measures the AMP produced as a byproduct of the ACSS2 enzymatic reaction.

Materials:

-

Recombinant human ACSS2 enzyme

-

This compound or other test compounds

-

ATP

-

Coenzyme A

-

Sodium Acetate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

TranScreener® AMP²/GMP² Assay Kit (BellBrook Labs)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound to the wells of a 384-well plate.

-

Prepare the enzyme/substrate mixture containing recombinant ACSS2, Coenzyme A, and sodium acetate in assay buffer.

-

Initiate the reaction by adding ATP to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the TranScreener® AMP² Detection Mix.

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cellular Acetate Utilization Assay (¹³C₂-Acetate Tracing)

This method assesses the on-target effect of ACSS2 inhibitors in a cellular context by measuring the incorporation of labeled acetate into downstream metabolites.

Materials:

-

Cancer cell line of interest (e.g., BT474)

-

Cell culture medium

-

¹³C₂-Sodium Acetate

-

This compound or other test compounds

-

Solvents for metabolite extraction (e.g., methanol, water, chloroform)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound or vehicle control for a specified duration.

-

Replace the medium with fresh medium containing ¹³C₂-sodium acetate.

-

Incubate for a defined period (e.g., 4-24 hours).

-

Wash the cells with ice-cold saline.

-

Quench metabolism and extract intracellular metabolites using a cold solvent mixture.

-

Analyze the cell extracts by LC-MS/MS to determine the isotopic enrichment in metabolites such as citrate and fatty acids.

-

A reduction in ¹³C labeling of fatty acids with no change in ¹³C labeling of citrate indicates selective inhibition of ACSS2 over ACSS1.[2]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate key concepts related to ACSS2 function and the experimental workflow for assessing its inhibitors.

References

- 1. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide-Substituted Condensed Pyridine Derivatives as ACSS2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism [mdpi.com]

Methodological & Application

Application Notes and Protocols for Acss2-IN-1 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals